molecular formula C21H18N2O3S B4028219 6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4028219
M. Wt: 378.4 g/mol
InChI Key: KYLLGCLZUYTHTL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction between a naphthalene derivative and a thioamide . The cyclohexene carboxylic acid moiety can be introduced via a Diels-Alder reaction, followed by functional group transformations to introduce the carboxylic acid functionality . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar compounds include those with thiazole and naphthalene moieties, such as:

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

Compared to these compounds, 6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its cyclohexene carboxylic acid moiety, which may confer different chemical and biological properties.

Properties

IUPAC Name

6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-19(16-7-3-4-8-17(16)20(25)26)23-21-22-18(12-27-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-6,9-12,16-17H,7-8H2,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLLGCLZUYTHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
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6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
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6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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